molecular formula C13H11BrN2O2S B3870668 N'-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide

N'-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B3870668
M. Wt: 339.21 g/mol
InChI Key: MHHOXIPBUUSOOX-XNTDXEJSSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of science. It is characterized by the presence of a bromophenyl group and a benzenesulfonohydrazide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled to room temperature, and the resulting product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted benzenesulfonohydrazides.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the bromophenyl and sulfonohydrazide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other similar compounds containing chlorine or fluorine .

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHOXIPBUUSOOX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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